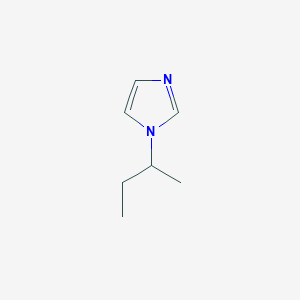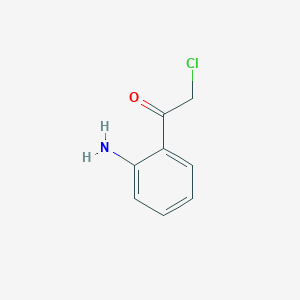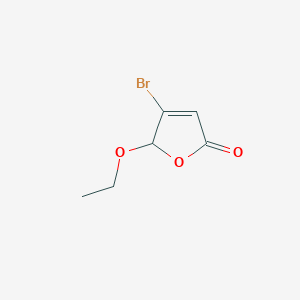![molecular formula C9H11FOS B1281417 2-[(3-Fluorobenzyl)thio]ethanol CAS No. 85582-62-3](/img/structure/B1281417.png)
2-[(3-Fluorobenzyl)thio]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Fluorobenzyl)thio]ethanol, or 3-FBE, is an organic compound that has been used in a variety of scientific research applications. It has been found to possess a wide range of biochemical and physiological effects, making it a valuable research tool.
Applications De Recherche Scientifique
1. Functionalization in Organic Synthesis
Research by Marzi et al. (2002) explored the functionalization of fluorobenzyl alcohols, including compounds similar to 2-[(3-Fluorobenzyl)thio]ethanol. They achieved the synthesis of various fluorobenzoic acids through metalation and carboxylation, demonstrating the potential of such compounds in creating diverse organic products (Marzi, Spitaleri, Mongin, & Schlosser, 2002).
2. NMR Calibration in Molecular Orbital Calculations
Schaefer and Parr (1976) conducted a study on 2-fluorobenzyl alcohol using proton and fluorine nuclear magnetic resonance (NMR) for calibrating molecular orbital calculations. Their findings highlight the relevance of such compounds in enhancing the accuracy of computational chemistry models (Schaefer & Parr, 1976).
3. Application in Adsorption and Catalysis
Vieira et al. (2013) investigated the use of thiourea-functionalized silica gel in adsorption and catalysis, which is relevant to the applications of this compound. Their research offers insights into how similar compounds can be used in environmental and industrial processes (Vieira, Soares, Silva, Perujo, Carmo, & Filho, 2013).
4. Antibacterial Activities
Huang Suo-yi and Tian Hua (2004) explored the bacteriostasis activity of a compound structurally related to this compound. Their research suggests the potential of such compounds in developing new antibacterial agents (Huang Suo-yi & Tian Hua, 2004).
5. Detection of Metabolic Fate in Biological Systems
Blackledge et al. (2003) studied the metabolic fate of fluorobenzyl alcohols in rats, detecting various metabolites. This research provides valuable information on the biological interactions and transformations of compounds like this compound (Blackledge, Nicholson, & Wilson, 2003).
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHAPQOGPSLSLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509657 |
Source


|
| Record name | 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85582-62-3 |
Source


|
| Record name | 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














